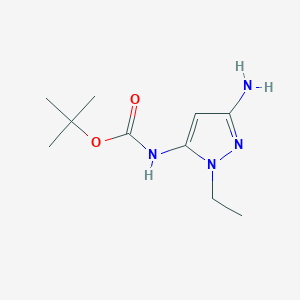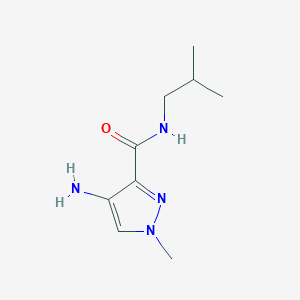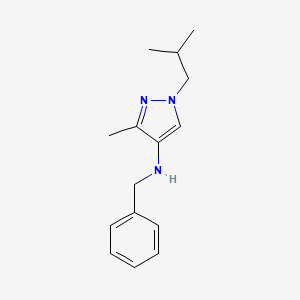![molecular formula C13H19ClN2 B11735528 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine](/img/structure/B11735528.png)
3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺是一种化学化合物,其结构特点是吡咯烷环连接到氯苯基和丙胺链上
准备方法
合成路线和反应条件
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺的合成通常涉及4-氯苯甲醛与吡咯烷反应,然后用3-氨基丙醇进行还原胺化。反应条件通常包括使用硼氢化钠或氢化铝锂等还原剂以促进胺基的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器以确保一致的质量和产量。使用催化剂和优化的反应条件可以提高合成过程的效率。
化学反应分析
反应类型
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺可以发生各种化学反应,包括:
氧化: 胺基可以被氧化形成相应的亚胺或腈。
还原: 该化合物可以被还原形成仲胺或叔胺。
取代: 氯苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 甲醇钠或叔丁醇钾等亲核试剂可用于取代反应。
主要产物
氧化: 形成亚胺或腈。
还原: 形成仲胺或叔胺。
取代: 形成取代的苯基衍生物。
科学研究应用
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物受体的潜在相互作用。
医学: 研究其潜在的治疗效果,特别是在神经药理学领域。
工业: 用于开发新材料和化学工艺。
作用机制
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺的作用机制涉及其与特定分子靶标的相互作用,例如大脑中的神经递质受体。该化合物可能会调节这些受体的活性,导致神经递质释放和信号通路发生变化。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-N-甲基-3-(吡啶-2-基)丙-1-胺
- 4-(吡咯烷-1-基)苯腈衍生物
- 1-(4-(哌嗪-1-基)苯基)吡啶-2(1H)-酮衍生物
独特性
3-[2-(4-氯苯基)吡咯烷-1-基]丙-1-胺是独一无二的,因为它具有特定的结构构型,赋予其独特的药理特性。其吡咯烷环和氯苯基的组合使其成为研究受体相互作用和开发新治疗剂的宝贵化合物。
属性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2 |
InChI 键 |
QGPYZCNSGHUMTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735456.png)

![1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11735486.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11735493.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11735504.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735517.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735532.png)

